molecular formula C5H12N2O B1278467 [3-(Aminomethyl)oxetan-3-yl]methanamine CAS No. 23500-57-4

[3-(Aminomethyl)oxetan-3-yl]methanamine

Cat. No. B1278467
CAS RN: 23500-57-4
M. Wt: 116.16 g/mol
InChI Key: UOLJQFVDVUKOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[3-(Aminomethyl)oxetan-3-yl]methanamine” is a chemical compound with the empirical formula C4H9NO . It is also known as 3-oxetanemethanamine or (Oxetan-3-yl)methanamine . It is used as a building block in heterocyclic chemistry .


Molecular Structure Analysis

The molecular structure of “[3-(Aminomethyl)oxetan-3-yl]methanamine” can be represented by the SMILES string NCC1COC1 . The InChI key for this compound is KTHZBRAXOLUNBN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“[3-(Aminomethyl)oxetan-3-yl]methanamine” is a liquid at room temperature . It has a refractive index of 1.458 (n20/D) and a density of 1.014 g/mL at 25 °C . It should be stored at a temperature of -20°C .

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

  • Heterocyclic Schiff Bases Synthesis : Synthesis of novel Schiff bases using 3-aminomethyl pyridine has been achieved, with a focus on their potential as anticonvulsant agents. These compounds have been found effective in seizures protection after intraperitoneal administration (Pandey & Srivastava, 2011).

Molecular Synthesis and Characterization

  • Synthesis of Methanamine Compounds : The successful synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine and 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine compounds through polyphosphoric acid condensation has been reported, demonstrating high yields and detailed spectroscopic characterization (Shimoga, Shin, & Kim, 2018), (Shimoga, Shin, & Kim, 2018).

Studies on Binding Affinity and Steric Tolerance

  • Binding and Steric Tolerance Studies : Research on 9-aminomethyl-9,10-dihydroanthracene (AMDA) analogs has provided insights into the steric tolerance and binding affinity at 5-HT(2A) and H(1) receptors, highlighting the structural flexibility of these molecules (Shah et al., 2010).

Isolation Techniques in Chemistry

  • Cation-exchange Chromatography : Large-scale syntheses of various amines, including ethylidynetris(methanamine), have been conducted, with an emphasis on isolation techniques such as cation-exchange chromatography and selective complexation (Geue & Searle, 1983).

Applications in Bioorganic Chemistry and Imaging

  • Iron(III) Complexes for Imaging and Photocytotoxicity : The synthesis of Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and related compounds has been explored for applications in cellular imaging and photocytotoxicity under red light (Basu et al., 2014).

Catalysis and Organic Synthesis

  • Palladacycles and Transfer Hydrogenation : Synthesis of various methanamine derivatives and their use in catalysis, particularly in transfer hydrogenation reactions, has been reported, demonstrating their effectiveness and selectivity in these processes (Karabuğa et al., 2015), (Roffe et al., 2016).

Antimicrobial Studies

  • Antimicrobial Activity Evaluation : Research on the synthesis of compounds like 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine has been conducted to evaluate their antibacterial and antifungal activities, demonstrating variable degrees of effectiveness (Visagaperumal et al., 2010).

Safety and Hazards

“[3-(Aminomethyl)oxetan-3-yl]methanamine” is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes serious eye damage, causes skin irritation, and may cause respiratory irritation . It has a flash point of 62.7 °C .

properties

IUPAC Name

[3-(aminomethyl)oxetan-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-1-5(2-7)3-8-4-5/h1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLJQFVDVUKOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.